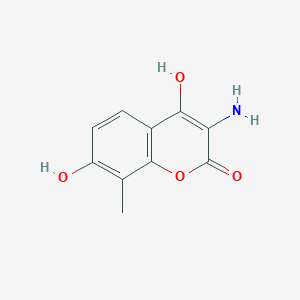

3-Amino-4,7-dihydroxy-8-methylcoumarin

Descripción

Propiedades

Número CAS |

56971-02-9 |

|---|---|

Fórmula molecular |

C10H9NO4 |

Peso molecular |

207.18 g/mol |

Nombre IUPAC |

3-amino-4,7-dihydroxy-8-methylchromen-2-one |

InChI |

InChI=1S/C10H9NO4/c1-4-6(12)3-2-5-8(13)7(11)10(14)15-9(4)5/h2-3,12-13H,11H2,1H3 |

Clave InChI |

RYDWGVPXXFYEQD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC2=C1OC(=O)C(=C2O)N)O |

Origen del producto |

United States |

Isolation and Natural Occurrence of 3 Amino 4,7 Dihydroxy 8 Methylcoumarin

Identification and Isolation from Microbial Sources (e.g., Streptomyces spp.)

The compound 3-Amino-4,7-dihydroxy-8-methylcoumarin is not typically isolated as a final, secreted product from wild-type microorganisms. Instead, its identity and crucial role have been elucidated through the study of biosynthetic pathways of more complex antibiotics, particularly in bacteria of the genus Streptomyces.

It has been identified as a key intermediate in the biosynthesis of the antibiotic coumermycin A1, which is produced by Streptomyces rishiriensis. nih.gov The biosynthesis of coumermycin A1 is a multi-step enzymatic process, and the formation of the 3-Amino-4,7-dihydroxy-8-methylcoumarin core is a critical, early-stage event. The direct precursor, 3-amino-4,7-dihydroxycoumarin (B12288526), undergoes a methylation reaction at the C-8 position of the coumarin (B35378) ring.

Research involving the genetic manipulation of the coumermycin A1 biosynthetic gene cluster has provided definitive evidence for this. Scientists identified a specific gene, couO, that encodes a C-methyltransferase enzyme. nih.gov This enzyme is responsible for transferring a methyl group from the donor S-adenosylmethionine (SAM) to the C-8 position of the aminocoumarin ring. nih.gov Inactivation or deletion of the couO gene in Streptomyces rishiriensis resulted in the abolishment of coumermycin A1 production and the accumulation of new derivatives that specifically lacked the methyl group at the C-8 position of the coumarin moieties. nih.gov This demonstrated that C-methylation is a discrete step and confirmed that 3-Amino-4,7-dihydroxy-8-methylcoumarin is the resulting intermediate that is further processed by subsequent enzymes in the pathway to build the final coumermycin A1 molecule.

The "isolation" of this compound, therefore, is often an outcome of metabolic engineering, where the biosynthetic pathway is intentionally blocked, leading to the accumulation of the intermediate.

| Parameter | Details | Source(s) |

| Parent Compound | Coumermycin A1 | nih.gov |

| Producing Organism | Streptomyces rishiriensis | nih.gov |

| Identified Intermediate | 3-Amino-4,7-dihydroxy-8-methylcoumarin | nih.gov |

| Biosynthetic Gene | couO | nih.gov |

| Enzyme Function | C-methyltransferase (transfers a methyl group to C-8 of the aminocoumarin ring) | nih.gov |

| Identification Method | Gene inactivation experiments and subsequent analysis (HPLC-MS) of accumulated metabolites. | nih.gov |

Chemical Synthesis and Derivatization Strategies for the 3 Amino 4,7 Dihydroxy 8 Methylcoumarin Scaffold

Synthetic Methodologies for the Core 3-Amino-4,7-dihydroxy-8-methylcoumarin Structure

The construction of the 3-amino-4,7-dihydroxy-8-methylcoumarin core is not a single-step process but rather a convergent synthesis requiring the formation of the coumarin (B35378) ring system with the desired substitution pattern. This involves strategic selection of starting materials and reaction sequences to install the amino, hydroxyl, and methyl groups at the correct positions.

The introduction of an amino group at the C3 position of the coumarin ring is a critical step. Several synthetic routes have been established to achieve this transformation.

One common and effective method involves the synthesis and subsequent reduction of 3-nitrocoumarins. For instance, 3-nitrocoumarins can be prepared through the L-proline catalyzed condensation of an appropriate salicylaldehyde (B1680747) with ethyl nitroacetate. The resulting 3-nitrocoumarin (B1224882) is then reduced to the corresponding 3-aminocoumarin (B156225) using reagents such as tin(II) chloride (SnCl₂) in an acidic medium. mdpi.com

Another established approach utilizes N-acetylglycine, which reacts with a salicylaldehyde derivative in an acidic medium at elevated temperatures to yield a 3-acetamidocoumarin. nih.gov This intermediate can then be hydrolyzed to afford the desired 3-aminocoumarin. nih.gov

More advanced methods include copper-catalyzed reactions. A copper(I)-catalyzed process can be employed, reacting ortho-hydroxy acetophenones or salicylaldehydes with isocyanoacetate. This reaction forms a 3-formamidocoumarin intermediate, which can then be hydrolyzed under acidic conditions to yield the final 3-aminocoumarin. thieme-connect.com

Table 1: Selected Synthetic Approaches for 3-Aminocoumarins

| Precursor(s) | Key Reagents/Catalysts | Intermediate | Final Product | Reference(s) |

| Salicylaldehyde, Ethyl nitroacetate | L-proline, SnCl₂/H⁺ | 3-Nitrocoumarin | 3-Aminocoumarin | mdpi.com |

| Salicylaldehyde, N-acetylglycine | Acid, High Temperature | 3-Acetamidocoumarin | 3-Aminocoumarin | nih.govthieme-connect.com |

| o-Hydroxy acetophenone, Isocyanoacetate | Cu(I), Acid/H₂O | 3-Formamidocoumarin | 3-Aminocoumarin | thieme-connect.com |

The formation of the coumarin nucleus itself is most classically achieved through the Pechmann condensation. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto ester. wikipedia.orgorganic-chemistry.org To obtain the 4,7-dihydroxy substitution pattern characteristic of the target molecule, a resorcinol (B1680541) derivative (1,3-dihydroxybenzene) is the required phenolic starting material. The reaction with an appropriate β-keto ester, such as ethyl acetoacetate, leads to the formation of a 7-hydroxycoumarin. researchgate.net To achieve the 4,7-dihydroxy pattern, a reactant like diethyl malonate or a similar β-dicarbonyl compound that can cyclize to form the 4-hydroxy group is necessary.

The Pechmann condensation is versatile and can be catalyzed by a wide range of acids, including strong Brønsted acids like sulfuric acid (H₂SO₄), methanesulfonic acid, and perchloric acid (HClO₄), as well as Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). organic-chemistry.orgnih.govnih.gov The choice of catalyst and reaction conditions can be tuned based on the reactivity of the specific phenol and β-keto ester used. arkat-usa.org For instance, highly activated phenols like resorcinol can undergo the reaction under milder conditions. wikipedia.org Research has also explored the use of solid acid catalysts, such as nano-crystalline sulfated-zirconia, to facilitate the reaction, often providing benefits like easier product work-up and catalyst reusability. wordpress.com

Table 2: Examples of Pechmann Condensation for Hydroxycoumarin Synthesis

| Phenol Component | β-Keto Ester Component | Catalyst | Product | Reference(s) |

| Resorcinol | Ethyl Acetoacetate | H₂SO₄, AlCl₃, SnCl₂·2H₂O | 7-Hydroxy-4-methylcoumarin | wikipedia.orgresearchgate.net |

| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 5,7-Dihydroxy-4-methylcoumarin | nih.gov |

| 1,2,4-Pentenyl triacetate | Various β-keto esters | HClO₄ | 4-Substituted 6,7-dihydroxycoumarins | nih.gov |

| Activated/Non-activated Phenols | Functionalized β-ketoesters | Sulfamic Acid | C4-Substituted coumarins | arkat-usa.org |

Introducing a methyl group at the C8 position of the coumarin ring requires specific strategies, as direct methylation of the pre-formed coumarin can be challenging and lack regioselectivity. A common and effective approach is to modify the phenolic starting material before the Pechmann condensation.

One such method is the Duff reaction, which is a formylation process for phenols. researchgate.netresearchgate.net By applying the Duff reaction to a suitable 2,4-dihydroxy-phenol derivative, an ortho-formyl group can be introduced at what will become the C8 position of the coumarin. This 8-formyl intermediate can then undergo a reduction reaction, such as a Wolff-Kishner or Clemmensen reduction, to convert the aldehyde group into the desired methyl group. This modified phenol would then be used in a Pechmann condensation to build the coumarin ring.

Another synthetic strategy involves the Claisen rearrangement. This would begin with the O-alkylation of a 7-hydroxycoumarin with an allyl halide to form a 7-allyloxycoumarin. Heating this intermediate induces a Claisen rearrangement, which moves the allyl group from the oxygen to the ortho-carbon (C8), yielding an 8-allyl-7-hydroxycoumarin. prepchem.com The allyl group could then potentially be converted to a methyl group through subsequent chemical steps. The synthesis of the complete 3-amino-4,7-dihydroxy-8-methylcoumarin core likely involves a multi-step sequence where an appropriately substituted phenol (e.g., 2-methyl-resorcinol) is first synthesized and then subjected to reactions to build the aminocoumarin ring. biodeep.cn

Development of 3-Amino-4,7-dihydroxy-8-methylcoumarin Derivatives

The core scaffold of 3-amino-4,7-dihydroxy-8-methylcoumarin possesses multiple reactive sites—the C3-amino group and the C4 and C7 hydroxyl groups—that are amenable to further chemical modification. This allows for the synthesis of a wide array of derivatives through functionalization at these specific positions.

The amino group at the C3 position is a versatile handle for derivatization. It can readily undergo reactions typical of primary amines, allowing for the introduction of a variety of functional groups.

A primary modification is N-acylation to form amides. Reacting the 3-aminocoumarin with various carboxylic acids or their activated derivatives (like acyl chlorides) in the presence of a coupling agent or a suitable catalyst, such as phosphorus trichloride (B1173362) (PCl₃), yields a library of 3-amidocoumarins. mdpi.com This functionalization significantly alters the electronic and steric properties of the C3 substituent.

Another common reaction is the formation of Schiff bases (imines). This is achieved by condensing the 3-aminocoumarin with various aldehydes or ketones. researchgate.net This reaction provides a straightforward method to attach diverse aryl or alkyl substituents at the amino position through an imine linkage.

Table 3: Representative Reactions for Functionalizing the C3-Amino Group

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference(s) |

| N-Acylation | Carboxylic Acid, PCl₃ | Amide (-NH-C(=O)-R) | mdpi.com |

| Schiff Base Formation | Aldehyde (e.g., 2-chlorobenzaldehyde) | Imine (-N=CH-Ar) | researchgate.net |

| Carbamate (B1207046) Formation | N-hydroxysuccinimidyl carbamate reagents | Carbamate (-NH-C(=O)-O-R) | nih.gov |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | N/A |

The phenolic hydroxyl groups at the C4 and C7 positions are also key sites for derivatization, influencing properties such as solubility and hydrogen-bonding capacity. pjmhsonline.comareeo.ac.ir These groups can undergo O-alkylation and O-acylation to form ethers and esters, respectively.

Methylation is a common modification. The hydroxyl groups can be converted to methoxy (B1213986) groups using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) (DMS). areeo.ac.irnih.gov Selective modification of one hydroxyl group over the other can often be achieved by carefully controlling the reaction conditions, such as the base and temperature. For example, in the related 6,7-dihydroxycoumarin system, selective methylation of the 7-OH group can be achieved using methyl iodide in the presence of sodium carbonate (Na₂CO₃), while using a stronger base like sodium hydride (NaH) can lead to different selectivity or dimethylation. nih.gov

Table 4: Summary of Modification Reactions for Coumarin Hydroxyl Groups

| Reaction Type | Reagent(s) | Base/Conditions | Resulting Functional Group | Reference(s) |

| O-Methylation | Methyl Iodide (CH₃I) | Na₂CO₃ or NaH | Methoxy (-OCH₃) | nih.govnih.gov |

| O-Alkylation | Dimethyl Sulfate (DMS) | K₂CO₃ | Methoxy (-OCH₃) | areeo.ac.ir |

| O-Alkylation | α-Bromoacetamides | N/A | Acetamide Ether (-O-CH₂-C(=O)-NHR) | nih.gov |

| Michael Addition | Acetylenic Esters | NEt₃ | Vinylic Ether | scielo.br |

Derivatization at the Coumarin Nucleus (e.g., position 4)

The coumarin nucleus, particularly the C4 position, offers a prime site for chemical modification to introduce diverse functionalities. While direct derivatization of 3-Amino-4,7-dihydroxy-8-methylcoumarin at position 4 is not extensively documented in publicly available literature, established reactions on analogous 4-hydroxycoumarin (B602359) systems provide a strong basis for potential synthetic routes. The hydroxyl group at position 4 influences the reactivity of the adjacent C3 and the C4a-C8a bridge, allowing for a range of electrophilic and nucleophilic substitution reactions.

One common strategy involves the acylation of the 4-hydroxy group, followed by rearrangement or further functionalization. For instance, the acylation of 4-hydroxycoumarin can yield 3-acyl-4-hydroxycoumarins, which are versatile intermediates. These intermediates can then undergo coupling reactions with various nucleophiles. A study on the synthesis of new 4-hydroxycoumarin derivatives involved the initial acylation to 3-acetyl-4-hydroxycoumarin, which was then coupled with aminophenols to generate more complex structures. nih.gov This approach could theoretically be adapted to the 3-amino-4,7-dihydroxy-8-methylcoumarin scaffold, provided the amino and other hydroxyl groups are appropriately protected.

Another powerful method for functionalizing the coumarin nucleus is the Vilsmeier-Haack reaction. This reaction, when applied to 4-hydroxycoumarin, can introduce a formyl group at the C3 position and a chlorine atom at the C4 position, yielding a 4-chloro-3-formylcoumarin intermediate. sciensage.info This highly reactive intermediate can then be subjected to a variety of nucleophilic substitution reactions at the C4 position, allowing for the introduction of diverse substituents.

Furthermore, direct C-H functionalization at the C3 position of 4-hydroxycoumarins has been achieved through methods like dehydrogenative aza-coupling under mechanochemical conditions, which could be explored for introducing nitrogen-based substituents. rsc.org While this reaction occurs at C3, it highlights the potential for direct functionalization of the pyrone ring.

The table below summarizes representative derivatization strategies on the 4-hydroxycoumarin nucleus that could be conceptually applied to the 3-Amino-4,7-dihydroxy-8-methylcoumarin scaffold.

| Reaction Type | Starting Material (Analogue) | Reagents and Conditions | Product Type | Potential for Application |

| Acylation and Coupling | 4-Hydroxycoumarin | 1. Acetic acid, POCl₃ 2. Aminophenols, Methanol | 3-Substituted-4-hydroxycoumarin derivatives | High, with appropriate protection of functional groups. |

| Vilsmeier-Haack Reaction | 4-Hydroxycoumarin | DMF, POCl₃ | 4-Chloro-3-formylcoumarin | High, allows for subsequent nucleophilic substitution at C4. |

| C-H Functionalization | 4-Hydroxycoumarin | Primary aromatic amines, tert-butyl nitrite, ball-milling | 3-Arylazo-4-hydroxycoumarins | Moderate, demonstrates reactivity of the pyrone ring. |

| C3-Allylation | 4-Hydroxycoumarin | 3-Bromocyclohexene, Acetone, K₂CO₃ | 3-Allyl-4-hydroxycoumarin | Moderate, focuses on C3 but shows C-C bond formation feasibility. arabjchem.org |

Interactive Data Table: Derivatization Strategies for the 4-Hydroxycoumarin Nucleus

| Reaction Type | Starting Material (Analogue) | Reagents and Conditions | Product Type | Potential for Application |

|---|---|---|---|---|

| Acylation and Coupling | 4-Hydroxycoumarin | 1. Acetic acid, POCl₃ 2. Aminophenols, Methanol | 3-Substituted-4-hydroxycoumarin derivatives | High, with appropriate protection of functional groups. |

| Vilsmeier-Haack Reaction | 4-Hydroxycoumarin | DMF, POCl₃ | 4-Chloro-3-formylcoumarin | High, allows for subsequent nucleophilic substitution at C4. |

| C-H Functionalization | 4-Hydroxycoumarin | Primary aromatic amines, tert-butyl nitrite, ball-milling | 3-Arylazo-4-hydroxycoumarins | Moderate, demonstrates reactivity of the pyrone ring. |

| C3-Allylation | 4-Hydroxycoumarin | 3-Bromocyclohexene, Acetone, K₂CO₃ | 3-Allyl-4-hydroxycoumarin | Moderate, focuses on C3 but shows C-C bond formation feasibility. |

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Intermediates

The existence of 3-Amino-4,7-dihydroxy-8-methylcoumarin as a core moiety in several aminocoumarin antibiotics, such as novobiocin (B609625) and clorobiocin (B606725), points towards a well-defined biosynthetic pathway in producer organisms, primarily from the genus Streptomyces. rsc.orgrsc.org The elucidation of these biosynthetic gene clusters has opened avenues for chemoenzymatic synthesis, a powerful strategy that combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis. nih.gov

The biosynthesis of the aminocoumarin ring is a complex process that starts from L-tyrosine. researchgate.net A series of enzymatic transformations, including hydroxylation, oxidation, and amination, lead to the formation of the 3-amino-4,7-dihydroxycoumarin (B12288526) core. The enzymes involved in this pathway have been shown to possess a degree of substrate promiscuity, a feature that is highly advantageous for chemoenzymatic approaches. nih.gov This allows for the generation of "unnatural" aminocoumarins by feeding structural analogs of the natural biosynthetic intermediates to the producing organisms or by using isolated enzymes in vitro.

One of the key strategies in this domain is mutasynthesis . This involves creating a mutant strain of the antibiotic-producing organism that is blocked at a specific step in the biosynthetic pathway. nih.gov By feeding this mutant with synthetic analogs of the intermediate that it can no longer produce, novel aminocoumarin derivatives can be generated. For example, a mutant of the clorobiocin producer defective in the synthesis of the 3-dimethylallyl-4-hydroxybenzoic acid moiety has been successfully used to produce a variety of new aminocoumarins by supplying different benzoic acid analogs. nih.gov

In vitro chemoenzymatic synthesis offers another powerful approach. This involves the heterologous expression and purification of specific enzymes from the biosynthetic pathway, which can then be used as catalysts in controlled chemical reactions. nih.gov This method provides greater control over the reaction conditions and product formation. For instance, enzymes responsible for the glycosylation or acylation of the aminocoumarin scaffold can be used to attach different sugar moieties or acyl groups to the core structure, leading to a diverse array of derivatives.

The application of enzymes in coumarin synthesis is not limited to the aminocoumarin pathway. Lipases, for example, have been successfully employed in the Kabachnik–Fields reaction to synthesize novel coumarin aminophosphonates, demonstrating the broader potential of enzymatic methods in modifying the coumarin scaffold. nih.gov

The table below outlines key aspects of chemoenzymatic approaches relevant to the synthesis of 3-Amino-4,7-dihydroxy-8-methylcoumarin derivatives.

| Approach | Principle | Key Enzymes/Systems | Example Application | Outcome |

| Mutasynthesis | In vivo synthesis using a genetically engineered organism blocked in its natural biosynthetic pathway. | Mutant Streptomyces strains (e.g., defective in precursor synthesis). | Feeding structural analogs of 3-dimethylallyl-4-hydroxybenzoic acid to a cloQ-defective mutant. nih.gov | Production of novel aminocoumarin antibiotics with modified acyl side chains. nih.gov |

| In Vitro Chemoenzymatic Synthesis | Use of isolated and purified enzymes from the biosynthetic pathway to catalyze specific reactions. | Glycosyltransferases, Acyltransferases, Methyltransferases from aminocoumarin gene clusters. | Enzymatic glycosylation of the aminocoumarin scaffold with different sugar donors. | Generation of novel glycosylated aminocoumarin derivatives with potentially altered bioactivity. |

| Biosynthetic Pathway Engineering | Genetic manipulation of the entire biosynthetic gene cluster to alter the final product. | Heterologous expression of aminocoumarin gene clusters in hosts like Streptomyces coelicolor. nih.gov | Expression of the clorobiocin gene cluster in a heterologous host. nih.gov | Production of clorobiocin and related aminocoumarins. nih.gov |

Interactive Data Table: Chemoenzymatic Synthesis Approaches

| Approach | Principle | Key Enzymes/Systems | Example Application | Outcome |

|---|---|---|---|---|

| Mutasynthesis | In vivo synthesis using a genetically engineered organism blocked in its natural biosynthetic pathway. | Mutant Streptomyces strains (e.g., defective in precursor synthesis). | Feeding structural analogs of 3-dimethylallyl-4-hydroxybenzoic acid to a cloQ-defective mutant. | Production of novel aminocoumarin antibiotics with modified acyl side chains. |

| In Vitro Chemoenzymatic Synthesis | Use of isolated and purified enzymes from the biosynthetic pathway to catalyze specific reactions. | Glycosyltransferases, Acyltransferases, Methyltransferases from aminocoumarin gene clusters. | Enzymatic glycosylation of the aminocoumarin scaffold with different sugar donors. | Generation of novel glycosylated aminocoumarin derivatives with potentially altered bioactivity. |

| Biosynthetic Pathway Engineering | Genetic manipulation of the entire biosynthetic gene cluster to alter the final product. | Heterologous expression of aminocoumarin gene clusters in hosts like Streptomyces coelicolor. | Expression of the clorobiocin gene cluster in a heterologous host. | Production of clorobiocin and related aminocoumarins. |

Biosynthesis and Metabolic Pathways of 3 Amino 4,7 Dihydroxy 8 Methylcoumarin

Elucidation of the Biosynthetic Pathway of 3-Amino-4,7-dihydroxy-8-methylcoumarin as a Novobiocin (B609625) Precursor

The biosynthetic pathway of novobiocin has been elucidated through a combination of genetic studies of the biosynthetic gene cluster (nov) and biochemical characterization of the involved enzymes. nih.gov Early feeding experiments with radioactively labeled compounds revealed that the amino acid L-tyrosine serves as the primary precursor for both the benzoic acid moiety (ring A) and the aminocoumarin core (ring B). nih.govoup.com

Enzymatic Catalysis Involved in 3-Amino-4,7-dihydroxy-8-methylcoumarin Formation (e.g., Novobiocin Ligase (NovL))

The formation of the 3-amino-4,7-dihydroxy-8-methylcoumarin moiety within the novobiocin scaffold involves several key enzymatic reactions. After the initial synthesis of the 3-amino-4,7-dihydroxycoumarin (B12288526) ring, two critical enzymes, Novobiocin Ligase (NovL) and a C-methyltransferase (NovO), perform sequential modifications.

Novobiocin Ligase (NovL): This enzyme, also known as novobiocic acid synthetase, does not directly form the final methylated coumarin (B35378) but catalyzes the essential preceding step. nih.govresearchgate.net NovL is an ATP-dependent amide ligase that joins the two tyrosine-derived moieties of novobiocin. researchgate.net It specifically catalyzes the formation of an amide bond between the 3-amino group of the 3-amino-4,7-dihydroxycoumarin precursor (ring B) and the carboxyl group of the prenylated 4-hydroxybenzoic acid (ring A). nih.govebi.ac.uk This reaction consumes ATP and results in the formation of a key intermediate called novobiocic acid . ebi.ac.ukresearchgate.net

NovO C-Methyltransferase: The methylation event that produces the "8-methyl" component of the target compound is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase, NovO. ebi.ac.uk Crucially, research has demonstrated that NovO acts specifically on the novobiocic acid intermediate, not on the free 3-amino-4,7-dihydroxycoumarin precursor. ebi.ac.uk Therefore, the C8-methylation is a tailoring step that occurs after the assembly of the core acid structure of the antibiotic.

| Enzyme | Gene | Function | Substrate(s) | Product |

| NovH, I, J, K | novH, I, J, K | Aminocoumarin ring biosynthesis | L-tyrosine intermediates | 3-amino-4,7-dihydroxycoumarin |

| Novobiocin Ligase (NovL) | novL | ATP-dependent amide bond formation | 3-amino-4,7-dihydroxycoumarin, Ring A precursor, ATP | Novobiocic acid |

| C-Methyltransferase (NovO) | novO | C8-methylation of the coumarin ring | Novobiocic acid, SAM | 8-methyl-novobiocic acid |

Identification and Characterization of Biosynthetic Intermediates and Precursors

The pathway leading to the formation of the novobiocin molecule is characterized by several well-defined precursors and intermediates.

Primary Precursor: L-tyrosine is the fundamental starting material for the biosynthesis of the aminocoumarin ring (ring B) as well as the benzoic acid moiety (ring A). nih.govoup.com

Core Aminocoumarin Intermediate: 3-amino-4,7-dihydroxycoumarin is the first key intermediate specific to the coumarin portion of the molecule. ebi.ac.uk It is the product of the initial ring-forming enzymes (NovHIJK) and serves as the direct substrate for the NovL ligase. ebi.ac.uk

Ligated Intermediate: Novobiocic acid is the product of the NovL-catalyzed reaction, where ring A and ring B are joined via an amide linkage. ebi.ac.ukresearchgate.net This molecule represents a significant step in the assembly process and is the direct substrate for the subsequent C8-methylation and glycosylation steps. ebi.ac.uk The 3-amino-4,7-dihydroxy-8-methylcoumarin structure exists within the novobiocin molecule after novobiocic acid is acted upon by the methyltransferase NovO. ebi.ac.uk

Enzymatic and Cellular Mechanisms of Modification and Assembly within Complex Natural Products

The biosynthesis of novobiocin is a model for the assembly-line logic often seen in the production of complex natural products in bacteria. The process involves a series of enzymatic modifications and assembly steps to build the final active molecule.

Amide Bond Formation: The core assembly is driven by the amide ligase NovL , which links the separately synthesized aminocoumarin and benzoic acid moieties. This ATP-dependent ligation is a common strategy in natural product biosynthesis for joining complex carboxylic acids and amines. researchgate.net

Tailoring Reactions: Following the core assembly into novobiocic acid, a series of "tailoring" enzymes modify the scaffold to create the final product. This begins with the NovO -catalyzed C-methylation at the C8 position of the coumarin ring. ebi.ac.uk

Glycosylation: The next step is the attachment of the noviose sugar (ring C). The glycosyltransferase NovM attaches the sugar to the 7-hydroxy group of the methylated novobiocic acid. ebi.ac.uk

Final Modifications: The biosynthesis is completed with two final tailoring steps on the noviose sugar moiety. First, the O-methyltransferase NovP methylates the 4'-hydroxyl group of the noviose. nih.gov Finally, the carbamoyltransferase NovN adds a carbamoyl (B1232498) group to the 3'-hydroxyl of the sugar, yielding the mature novobiocin antibiotic. nih.gov This sequence of modifications highlights how complex natural products are built modularly and then refined through specific enzymatic reactions to achieve their final, biologically active form.

Structure Activity Relationship Sar Studies of 3 Amino 4,7 Dihydroxy 8 Methylcoumarin and Its Analogues

Influence of Amino and Hydroxyl Group Positioning on Biological Activities

The biological activity of coumarin (B35378) derivatives is profoundly dependent on the placement and number of hydroxyl (-OH) and amino (-NH2) groups on the coumarin ring. nih.gov These groups, being strong electron-donating substituents, increase the electron density within the molecule, which can significantly influence its stability, reactivity, and interaction with biological macromolecules. nih.gov

Studies have consistently shown that hydroxylated coumarins, such as 4-hydroxycoumarins and 7-hydroxycoumarins, possess a wide range of pharmacological activities. researchgate.net The antioxidant capacity of coumarins, for instance, is directly linked to the number and position of its hydroxyl groups. nih.gov Similarly, the position of the amino group is critical. For example, 7-Amino-4-methylcoumarin has demonstrated potent antitubercular activity, highlighting the importance of the amino group at the C-7 position for this specific biological effect. researchgate.net

The anti-inflammatory activity of coumarins is also modulated by these substitutions, with positions C-7 and C-8 being identified as important sites for hydroxyl groups. mdpi.com The presence of hydroxyl or methoxy (B1213986) (a common bioisostere for hydroxyl) groups at positions C-7 and C-8 has been associated with an improvement in the antioxidant activity of coumarin derivatives. mdpi.com The combination of a 7,8-dihydroxy pattern with other substitutions has been found to be particularly effective in creating potent anticancer agents. nih.gov This indicates that the specific arrangement of hydroxyl groups as seen in the parent compound's analogue (7,8-dihydroxy) is a key determinant of biological function.

| Compound/Class | Substituent Positions | Observed Biological Activity | Reference |

|---|---|---|---|

| 7,8-Dihydroxy-4-methylcoumarins | -OH at C-7 and C-8 | Potent anticancer activity | nih.gov |

| 7-Amino-4-methylcoumarin | -NH2 at C-7 | Potent antitubercular activity | researchgate.net |

| 7-Hydroxycoumarins | -OH at C-7 | General pharmacological activities, antioxidant | researchgate.netmdpi.com |

| 4-Hydroxycoumarins | -OH at C-4 | General pharmacological activities, anticoagulant | researchgate.netmdpi.com |

Impact of Substituents at Position 3 on Molecular Efficacy and Selectivity

Position 3 of the coumarin ring is a critical site for chemical modification, and substituents at this position can dramatically influence both the efficacy and selectivity of the molecule. researchgate.netmdpi.com A wide variety of functional groups, from simple alkyl chains to complex heterocyclic systems, have been introduced at C-3 to modulate biological activity. mdpi.com

For example, SAR studies on coumarin-based carbonic anhydrase inhibitors have shown that the C-3 position is pivotal for achieving selective inhibition of tumor-associated isoforms like hCA IX and hCA XII. nih.gov The introduction of carboxamide moieties or other specific side chains at this position can transform a general inhibitor into a highly selective one. nih.gov In the realm of anticancer research, 7,8-dihydroxy-4-methylcoumarins bearing long alkyl chains at the C-3 position were identified as the most effective subgroup against several human cancer cell lines. nih.gov

Furthermore, the creation of coumarin-amino acid hybrids, where an amino acid is linked via the C-3 position, is a strategic approach to enhance anticancer activity. nih.gov These modifications can improve water solubility and bioavailability. nih.gov Research on such hybrids has shown that coupling coumarin-3-carboxylic acid with various amino acids can yield compounds with significant antioxidant and cytotoxic properties. mdpi.comnih.gov This demonstrates that even when the core 3-amino group is part of a larger amide linkage, its fundamental role in interacting with biological targets is retained and can be fine-tuned by the nature of the attached moiety.

| C-3 Substituent | Coumarin Scaffold | Target/Activity | Observation | Reference |

|---|---|---|---|---|

| Piperazine-linked carboxamide | General Coumarin | Carbonic Anhydrase (hCA IX) | Submicromolar inhibition, high selectivity | nih.gov |

| n-Decyl chain | 7,8-Dihydroxy-4-methylcoumarin (B1670369) | Anticancer (MCF-7, LS180) | Most potent in the series | nih.gov |

| Thiazolidinedione | General Coumarin | Carbonic Anhydrase (hCA IX, XII) | Selective submicromolar inhibition | nih.gov |

| Amino acid conjugates | Coumarin-3-carboxylic acid | Antioxidant, Anticancer (CK2) | Enhanced activity and solubility | mdpi.comnih.gov |

Role of the Methyl Group at Position 8 in Activity Modulation

The methyl group at position 8 (-CH3 at C-8), while seemingly a simple substituent, plays a significant role in modulating the biological activity of coumarin derivatives. Its presence can influence the molecule's lipophilicity, steric profile, and binding interactions with target enzymes or receptors.

The importance of methylation at C-8 is underscored by nature itself. In the biosynthesis of aminocoumarin antibiotics like coumermycin A1 and novobiocin (B609625), specific C-methyltransferase enzymes, CouO and NovO, catalyze the methylation of the C-8 atom of the coumarin core as a crucial step. researchgate.net This evolutionary conservation suggests a vital role for this methyl group in the antibiotic's function.

Experimental studies have provided direct evidence for the C-8 methyl group's influence. In the development of novel fungicides, a comparative analysis of derivatives with and without an 8-methyl group was conducted. mdpi.com The results showed that the presence of the methyl group at C-8 significantly altered the fungicidal activity profile of the compounds. mdpi.com Similarly, in another study on 4-amino coumarin derivatives, the inclusion of an 8-methyl group was a key variable tested to compare bioactivity in parallel with their unmethylated counterparts. mdpi.com Docking studies on related compounds have suggested that methyl groups on the coumarin ring can fit into specific hydrophobic pockets within the binding sites of target proteins, thereby enhancing binding affinity and activity. mdpi.com

| Compound Series | C-8 Substituent | Biological Activity Tested | Observed Effect of C-8 Methyl | Reference |

|---|---|---|---|---|

| 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin esters | -H vs. -CH3 | Fungicidal | Modulated activity profile | mdpi.com |

| 4-Amino-7-substituted coumarins | -H vs. -CH3 | Fungicidal | Parallel comparison showed different bioactivity | mdpi.com |

| Aminocoumarin antibiotics (natural biosynthesis) | -CH3 (enzymatically added) | Antibiotic | Essential for natural product function | researchgate.net |

Correlation between Aromatic and Heterocyclic Substituents and Biological Response Profiles

The attachment of aromatic or heterocyclic rings to the coumarin scaffold is a widely used strategy to generate novel compounds with diverse and potent biological activities. nih.govrsc.org These larger substituents can engage in additional binding interactions, such as π-π stacking, and can be designed to mimic other known pharmacophores, leading to unique biological response profiles.

Aromatic Substituents: The introduction of a phenyl ring, particularly at position 3, has led to the discovery of potent and selective enzyme inhibitors. A notable example is the class of 3-phenylcoumarins, which have been identified as powerful and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. researchgate.net The 3-phenylcoumarin (B1362560) structure can be seen as a hybrid that fixes the key structural elements of resveratrol, another well-known bioactive compound, into a specific conformation. mdpi.com

Heterocyclic Substituents: The fusion or linkage of heterocyclic rings to the coumarin core has yielded a plethora of compounds with significant therapeutic potential, especially in cancer treatment. nih.gov For instance:

Coumarin-triazole hybrids have been developed as novel anticancer agents. The triazole ring is metabolically stable and can enhance the solubility and activity of the parent molecule. nih.gov

Coumarin-benzimidazole hybrids have demonstrated good potency against HeLa and HT29 cancer cell lines. nih.gov

These examples show a clear correlation: the nature of the appended ring system—be it a simple phenyl group or a more complex heterocycle—directly shapes the molecule's biological activity profile, guiding it toward specific targets like MAO-B or various pathways involved in cancer progression.

| Substituent Type | Example | Position of Substitution | Biological Response Profile | Reference |

|---|---|---|---|---|

| Aromatic | Phenyl | C-3 | Potent and selective MAO-B inhibition | researchgate.net |

| Heterocyclic | 1,2,3-Triazole | Various | Anticancer (e.g., against MCF-7) | nih.gov |

| Heterocyclic | Thiazolidinone | Various | Anticancer (kinase inhibition) | nih.gov |

| Heterocyclic | Benzimidazole | Various | Anticancer (e.g., against HeLa, HT29) | nih.gov |

| Heterocyclic | Furan | C-3 | General bioactive derivatives | rsc.org |

Exploration of Stereochemical Contributions to Structure-Activity Relationships

While many simple coumarins are planar, the introduction of substituents can create chiral centers, leading to enantiomers that may exhibit different biological activities. The well-known anticoagulant drugs, such as acenocoumarol (B605123) and phenprocoumon, are prime examples. mdpi.com These molecules are administered as racemic mixtures, but their individual enantiomers often have different potencies and metabolic profiles, demonstrating a clear stereochemical influence on their pharmacodynamic and pharmacokinetic properties.

Even in the absence of a traditional chiral center, the molecule's preferred conformation is crucial. Docking studies of 3-phenylcoumarin derivatives with estrogen receptors have revealed that the spatial orientation of the molecule is vital for effective binding. nih.gov The positioning of hydroxyl groups on the phenyl ring can cause the entire coumarin core to flip its orientation within the binding site to form favorable hydrogen bonds with key amino acid residues like Arg394 and Glu353. nih.gov Similarly, the synthesis of certain 4-substituted coumarins proceeds in a highly diastereoselective manner, yielding a thermodynamically controlled 3,4-trans-substituted product, which underscores the importance of the relative orientation of substituents for stability and, by extension, activity. rsc.org These findings highlight that a precise three-dimensional arrangement is essential for optimal interaction with biological targets, forming a key aspect of the structure-activity relationship for coumarin analogues.

Molecular Mechanisms of Action and Biological Targets of 3 Amino 4,7 Dihydroxy 8 Methylcoumarin and Its Analogues

Interactions with DNA Gyrase and Inhibition of ATP Hydrolysis

Aminocoumarin antibiotics are well-established inhibitors of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. wikipedia.orgnih.govnih.gov This inhibitory action is the primary mechanism behind their antibacterial effects.

The target of these antibiotics is the B subunit of the DNA gyrase (GyrB). wikipedia.orgnih.gov They bind tightly to the N-terminal domain of GyrB, specifically at the ATP-binding site. nih.govnih.gov This binding is competitive with ATP, meaning the aminocoumarin molecule occupies the same site that ATP would normally bind to, thereby blocking the enzyme's ATPase activity. wikipedia.orgnih.gov The hydrolysis of ATP provides the energy for the DNA supercoiling reaction, so its inhibition effectively halts the enzyme's function. nih.govmdpi.com

X-ray crystallography studies have confirmed that aminocoumarins bind at the ATP-binding site on the GyrB subunit. wikipedia.orgnih.gov Their affinity for this site is considerably higher than that of other antibiotics that also target DNA gyrase, such as fluoroquinolones, which act on the A subunit. wikipedia.org The interaction is not a simple competitive inhibition; it is suggested that aminocoumarins may stabilize a conformation of the enzyme that has a low affinity for ATP. nih.gov

Key aminocoumarin analogues that demonstrate this mechanism include:

Novobiocin (B609625): This compound features the characteristic 3-amino-4,7-dihydroxycoumarin (B12288526) core. nih.gov

Clorobiocin (B606725): Differs from novobiocin with a chlorine atom at the 8-position of the coumarin (B35378) ring and a different sugar moiety substitution. wikipedia.orgnih.gov

Coumermycin A1: This is one of the most potent aminocoumarin antibiotics against DNA gyrase. nih.govacs.org It is a dimeric compound, with two coumarin rings, which allows one molecule to trap two ATP-binding sites simultaneously. acs.org

The structural features of these analogues, such as the prenylated 4-hydroxybenzoyl moiety at the 3-amino group and the noviose sugar at the 7-OH group, are crucial for their potent inhibitory activity. nih.gov For instance, the substitution at the 8-position (methyl in novobiocin, chlorine in clorobiocin) and modifications to the sugar moiety can significantly impact the binding affinity and inhibitory effectiveness against DNA gyrase. nih.gov

Modulation of Intracellular Signaling Pathways

Beyond their direct action on bacterial enzymes, aminocoumarin derivatives have been shown to modulate key intracellular signaling pathways in mammalian cells. These pathways are crucial for regulating a wide range of cellular processes, including growth, proliferation, survival, and metabolism. nih.govwikipedia.orgresearchgate.net

PI3K/Akt/mTOR Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a highly conserved signaling network that is central to cell proliferation, survival, and growth. nih.govnih.gov Dysregulation of this pathway is a common feature in various diseases, including cancer. nih.govwikipedia.orgnih.gov

Coumarin derivatives have demonstrated the ability to suppress the PI3K/Akt/mTOR pathway. nih.govresearchgate.net This inhibition can occur through several mechanisms. The activation of PI3K leads to the phosphorylation and activation of Akt. nih.gov Activated Akt then influences numerous downstream targets, including mTOR. nih.govnih.gov Coumarin compounds can interfere with this cascade, leading to a downregulation of activated Akt/mTOR signaling. researchgate.net For example, a synthetic derivative of isoliquiritigenin (B1662430) (a chalcone) containing a chromene moiety was reported to induce apoptosis by down-regulating the activated Akt/mTOR signaling pathway in melanoma models. researchgate.net The inhibition of this pathway by coumarin derivatives can lead to suppressed cell proliferation and the induction of apoptosis. nih.govresearchgate.net

MAPK/ERK and JNK Signaling Interventions

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, governing processes like cell proliferation, differentiation, inflammation, and apoptosis. nih.govnih.govnih.gov Key sub-families of the MAPK pathway include the extracellular signal-regulated kinases (ERK) and the c-Jun N-terminal kinases (JNK). nih.govnih.gov

Studies have shown that coumarin derivatives can modulate these pathways. For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) and its acetylated derivatives were found to inhibit the phosphorylation of ERK and JNK in a dose-dependent manner in lipopolysaccharide-stimulated RAW 264.7 cells. researchgate.net The JNK pathway, in particular, is known as a stress-activated protein kinase pathway and is involved in cellular responses to various stressors, including inflammatory cytokines. nih.govmdpi.com Inhibition of JNK signaling can affect processes like apoptosis and cell proliferation. nih.govmdpi.com Some coumarin derivatives have been shown to suppress the MAPK signaling pathway by inhibiting the phosphorylation of the MAPK family members (ERK, JNK, and p38), which is associated with a reduction in the expression of inflammatory cytokines. mdpi.com

GSK-3β Pathway Involvement

Glycogen (B147801) synthase kinase-3β (GSK-3β) is a multifunctional serine/threonine kinase involved in a wide array of cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and inflammation. mdpi.comnih.govnih.gov Its dysregulation has been implicated in several diseases. nih.govmdpi.com GSK-3β is a key component of multiple signaling pathways and its activity is tightly regulated, often through phosphorylation. mdpi.commdpi.com

Coumarin derivatives have emerged as potential inhibitors of GSK-3β. nih.govresearchgate.net Studies have shown that certain synthetic coumarin derivatives can significantly inhibit GSK-3β enzymatic activity. nih.gov For example, in one study, two coumarin derivatives, 3a and 5b, demonstrated remarkable activity as GSK-3β inhibitors, with IC50 values in the low micromolar range. nih.gov Docking simulations suggested that these compounds interact with key amino acid residues in the GSK-3β active site, such as Lys85. nih.gov The inhibition of GSK-3β can have downstream effects on pathways it regulates, such as the Wnt/β-catenin pathway, where GSK-3β plays a central role in the degradation of β-catenin. mdpi.com

Enzyme Inhibition Profiles

The structural scaffold of 3-amino-4,7-dihydroxy-8-methylcoumarin and its analogues lends itself to interactions with a variety of enzymes beyond DNA gyrase.

Tyrosinase Activity Modulation

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin. nih.govmdpi.com As such, it is a significant target for inhibitors in the cosmetic and medical fields, particularly for conditions related to hyperpigmentation and for its potential role in melanoma. nih.gov

Coumarin-based compounds have been extensively investigated as tyrosinase inhibitors. nih.govrsc.orgresearchgate.net The presence of hydroxyl groups on the coumarin ring, particularly at the 7-position, appears to be important for tyrosinase inhibition. nih.gov Some coumarin derivatives act as competitive inhibitors, while others exhibit a mixed or non-competitive inhibition mechanism. rsc.orgnih.gov

For example, a coumarin–thiosemicarbazone analog, FN-19, was found to be a potent mixed inhibitor of tyrosinase with an IC50 value of 42.16 µM. nih.gov Docking studies for this compound suggested that the hydroxyl group of the coumarin moiety forms coordinate bonds with the copper ions in the enzyme's active site. nih.gov Another study on coumarin-resveratrol hybrids identified 3-(3',4',5'-trihydroxyphenyl)-6,8-dihydroxycoumarin as the most potent compound, acting as a non-competitive tyrosinase inhibitor. nih.gov The varied substitution patterns on the coumarin scaffold allow for the fine-tuning of inhibitory potency and mechanism of action against tyrosinase.

Cyclooxygenase-1 (COX-1) and Thromboxane (B8750289) A2 Receptor Antagonism

While direct studies on 3-Amino-4,7-dihydroxy-8-methylcoumarin are limited, research on analogous compounds highlights the potential for this structural class to interact with key components of the arachidonic acid cascade. Notably, the analogue 5,7-Dihydroxy-4-Methylcoumarin has been reported to selectively inhibit cyclooxygenase-1 (COX-1) and function as a competitive antagonist of thromboxane A2 (TXA2) receptors. mdpi.com Inhibition of COX-1 prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2, the precursor for various prostanoids, including thromboxane A2, which is a potent mediator of platelet aggregation and vasoconstriction.

Furthermore, other related 4-methylcoumarin (B1582148) derivatives have demonstrated the ability to modulate inflammatory pathways. For instance, 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and its diacetylated form were found to inhibit the production of thromboxane B2 (TXB2), the stable metabolite of TXA2, in lipopolysaccharide-stimulated microglial cells. nih.gov These findings suggest that the coumarin scaffold, particularly with dihydroxy substitutions, is a promising framework for agents targeting the COX-thromboxane pathway, although the precise activity of 3-Amino-4,7-dihydroxy-8-methylcoumarin itself requires specific investigation.

Inhibition of Proteases (e.g., Elastase) and Myeloperoxidase

Neutrophils play a critical role in inflammatory processes, in part through the release of potent enzymes such as elastase and myeloperoxidase (MPO). Human neutrophil elastase (HNE) is a serine protease that can degrade a wide range of extracellular matrix proteins, contributing to tissue damage in chronic inflammatory diseases. MPO produces hypochlorous acid, a highly reactive oxidant.

Studies on dihydroxy-4-methylcoumarin derivatives have shown significant inhibitory effects on these enzymes. Specifically, analogues bearing a catechol (o-dihydroxy) group, such as 7,8-dihydroxy-4-methylcoumarin , have been shown to effectively suppress both elastase and myeloperoxidase activity. nih.gov This inhibitory action is a key component of their anti-inflammatory profile, as it directly mitigates the tissue-damaging potential of activated neutrophils. The presence of the ortho-dihydroxy arrangement appears to be crucial for this activity. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

Coumarins have been identified as a significant class of CA inhibitors. Research on derivatives of 7-amino-coumarins has shown that these compounds can exhibit potent inhibitory activity against various human (h) CA isoforms. chemimpex.com For example, certain amino acyl and (pseudo)-dipeptidyl derivatives of 7-amino-4-methylcoumarins were found to be effective inhibitors of tumor-associated isoforms hCA IX and hCA XII, with some compounds displaying inhibition constants (Ki) in the nanomolar range. chemimpex.com While these studies were not performed on 3-Amino-4,7-dihydroxy-8-methylcoumarin itself, they establish that the aminocoumarin scaffold is a valid pharmacophore for the design of potent carbonic anhydrase inhibitors.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters, most notably dopamine (B1211576). mdpi.com Its inhibition can raise dopamine levels, which is a primary strategy in the management of neurodegenerative conditions like Parkinson's disease. nih.gov The coumarin scaffold, particularly 3-substituted coumarins, has been extensively explored for MAO-B inhibition. mdpi.com

Various 3-arylcoumarin derivatives have proven to be potent and selective MAO-B inhibitors. mdpi.com For example, 7,8-dihydroxy-3-(4-nitrophenyl)coumarin was identified as an effective inhibitor of both MAO-A and MAO-B. mdpi.com The substitution at the 3-position of the coumarin ring is a critical determinant of inhibitory activity and selectivity. mdpi.com Molecular modeling studies indicate that electron-poor substituents on the coumarin core at positions 6, 7, or 8 may enhance MAO-B inhibitory activity through improved polar interactions with key residues like Tyr326 and Cys172 in the enzyme's active site. researchgate.net

| Analogue | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity |

| 7,8-dihydroxy-3-(4-nitrophenyl)coumarin | hMAO-B | 3.8 ± 0.3 µM mdpi.com | Non-selective (hMAO-A IC₅₀ = 6.46 µM) mdpi.com |

| 7-amino-4-methylcoumarin derivatives | hMAO-B | 45.6–79.5 μM chemimpex.com | Generally less potent than against hMAO-A chemimpex.com |

This table presents data for analogues of 3-Amino-4,7-dihydroxy-8-methylcoumarin to illustrate the potential of the coumarin scaffold for MAO-B inhibition.

Chitin (B13524) Synthase Inhibition

Chitin, a polysaccharide absent in humans but essential for the structural integrity of fungal cell walls and arthropod exoskeletons, is synthesized by the enzyme chitin synthase (CHS). nih.govresearchgate.net This makes CHS an attractive and selective target for the development of antifungal agents and pesticides.

A series of novel 3-substituted amino-4-hydroxycoumarin derivatives have been specifically designed and synthesized as CHS inhibitors. nih.govmedchemexpress.com Enzymatic assays confirmed that many of these compounds exhibit potent inhibitory activity against CHS. medchemexpress.com The general structure of these inhibitors involves an amino group at the 3-position of a 4-hydroxycoumarin (B602359) core, which is then further substituted. This structural motif is directly relevant to 3-Amino-4,7-dihydroxy-8-methylcoumarin.

| Compound | Structure | Chitin Synthase Inhibitory Activity (IC₅₀) | Reference |

| Analogue 6o | (2R,3R)-2,3-dihydroxy-N-(4-hydroxy-6,8-dimethylcoumarin-3-yl)-4-(4-phenylpiperazin-1-yl)-4-oxobutanamide | 0.10 mmol/L | medchemexpress.com |

| Analogue 6b | (2R,3R)-4-(4-(4-fluorophenyl)piperazin-1-yl)-2,3-dihydroxy-N-(4-hydroxy-6-methylcoumarin-3-yl)-4-oxobutanamide | Not specified for CHS, but potent antifungal (MIC = 4 µg/mL vs. C. neoformans) | nih.govmedchemexpress.com |

| Polyoxin B (Control) | - | 0.18 mmol/L | medchemexpress.com |

This interactive table showcases the chitin synthase inhibitory activity of representative 3-substituted amino-4-hydroxycoumarin analogues.

Induction of Specific Cellular Processes (e.g., Apoptosis, Cellular Differentiation)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in malignant cells. Dihydroxy-substituted coumarins have been shown to possess significant pro-apoptotic activity in various cancer cell lines.

Specifically, the analogue 7,8-dihydroxy-4-methylcoumarin (DHMC) induces selective, concentration-dependent apoptosis in human leukemic cells. The underlying mechanism is multifactorial, involving the activation of the JNK signaling pathway and the concurrent inhibition of the pro-survival ERK1/2 and PI3K/Akt pathways. In human lung adenocarcinoma (A549) cells, DHMC was also found to induce apoptosis through a mitochondria-mediated, caspase-dependent pathway. Furthermore, DHMC treatment in leukemic cells led to the induction of the cell cycle inhibitor p21(WAF1/CIP1), a key regulator that can halt cell proliferation and promote cellular differentiation.

Antioxidant Activity and Influence on Cellular Redox Homeostasis

Cellular redox homeostasis refers to the balance between the production of reactive oxygen species (ROS) and the capacity of the cell to neutralize them through antioxidant defenses. An imbalance leading to excessive ROS results in oxidative stress, which is implicated in numerous pathologies, including neurodegenerative diseases and inflammation.

Coumarin derivatives featuring dihydroxy substitutions, particularly in an ortho- (catechol) or para- arrangement, are known to be excellent radical scavengers and antioxidants. nih.gov The analogue 7,8-dihydroxy-4-methylcoumarin (Dhmc) has demonstrated significant neuroprotective effects by protecting against glutamate-induced toxicity in hippocampal cells. This protection is achieved by inhibiting the depletion of the endogenous antioxidant glutathione (B108866) and preventing the generation of ROS.

Mechanistic studies using Density Functional Theory (DFT) on related 4,7-dihydroxycoumarin (B595064) derivatives confirm their potent antiradical capacity against species like the hydroxyl radical (HO•). The primary mechanisms for this radical scavenging activity are identified as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET). The presence of multiple hydroxyl groups on the coumarin ring allows these molecules to donate hydrogen atoms, thereby neutralizing free radicals and helping to maintain cellular redox homeostasis.

Advanced Spectroscopic Characterization Methodologies for 3 Amino 4,7 Dihydroxy 8 Methylcoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 3-Amino-4,7-dihydroxy-8-methylcoumarin, both ¹H and ¹³C NMR provide critical data for assigning the positions of protons and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of coumarin (B35378) derivatives reveals characteristic signals for the aromatic protons, the methyl group, and any substituents. For instance, in related coumarin structures, aromatic protons typically appear as doublets and multiplets in the downfield region of the spectrum. The chemical shifts and coupling constants (J values) of these signals are instrumental in determining the substitution pattern on the benzene (B151609) and pyrone rings. scispace.com The amino and hydroxyl protons often appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring in coumarins is typically observed at a downfield chemical shift. ceon.rs The chemical shifts of the aromatic carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents. The methyl carbon will appear in the upfield region of the spectrum. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to correlate proton and carbon signals, which aids in the definitive assignment of the entire molecular structure. ceon.rsresearchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Data for a Substituted Coumarin

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | 162.2 |

| C3 | - | 94.1 |

| C4 | - | 178.3 |

| C4a | - | 120.7 |

| C5 | 7.94 (dd) | 125.8 |

| C6 | 7.34 (td) | 123.9 |

| C7 | 7.60 (ddd) | 133.8 |

| C8 | 7.25 (dd) | 116.6 |

| C8a | - | 153.4 |

| -CH₃ | 2.64 (s) | 16.5 |

| -NH₂ | 6.16 (brs) | - |

| 4-OH | 15.17 (brs) | - |

Note: Data presented is for a related azine derivative of coumarin and serves as a representative example of the types of signals and shifts observed. ceon.rs The specific chemical shifts for 3-Amino-4,7-dihydroxy-8-methylcoumarin may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum of 3-Amino-4,7-dihydroxy-8-methylcoumarin is expected to show characteristic absorption bands for its various functional groups. These include:

O-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

N-H stretching: Bands in the 3300-3500 cm⁻¹ region due to the amino group. mdpi.com

C=O stretching: A strong absorption band typically between 1700-1750 cm⁻¹ for the lactone carbonyl group. mdpi.com

C=C stretching: Absorptions in the 1500-1600 cm⁻¹ range due to the aromatic rings.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for analyzing the vibrations of the non-polar parts of the molecule.

Interactive Table: Characteristic IR Absorption Frequencies for a Related Coumarin Derivative

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| O-H | Stretching | 3458 |

| N-H | Stretching | 3281, 3190 |

| C=O (lactone) | Stretching | 1688 |

| C=C (aromatic) | Stretching | 1605, 1552 |

| C-O | Stretching | 1172, 1102 |

Note: Data presented is for a related azine derivative bearing a coumarin moiety. ceon.rs The specific frequencies for 3-Amino-4,7-dihydroxy-8-methylcoumarin may differ slightly.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 3-Amino-4,7-dihydroxy-8-methylcoumarin, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass (C₁₀H₉NO₄, monoisotopic mass: 207.0532 g/mol ). ebi.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule. ceon.rs

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring. The substituents on the coumarin ring will also lead to characteristic fragment ions. For example, the loss of a methyl group or fragments from the amino and hydroxyl groups would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. Coumarins are known for their fluorescent properties, and UV-Vis spectroscopy is key to understanding their absorption and emission characteristics.

The UV-Vis spectrum of 3-Amino-4,7-dihydroxy-8-methylcoumarin is expected to exhibit absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated aromatic system. The position of these maxima can be influenced by the nature and position of the substituents on the coumarin ring as well as the solvent used. ijres.orgiajpr.com For instance, a related compound, 7-hydroxy-4-methylcoumarin, shows a maximum absorption wavelength at 322 nm, which is attributed to the cinnamoyl chromophore. researchgate.net The amino and hydroxyl groups in 3-Amino-4,7-dihydroxy-8-methylcoumarin are expected to cause a bathochromic (red) shift in the absorption spectrum.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Computational Chemistry and Molecular Modeling Studies of 3 Amino 4,7 Dihydroxy 8 Methylcoumarin

Molecular Docking Simulations for Ligand-Target Protein Interactionswisc.eduacademie-sciences.frresearchgate.netresearchgate.netyoutube.com

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand how a ligand, such as 3-Amino-4,7-dihydroxy-8-methylcoumarin, might interact with a biological target, typically a protein. The insights gained from these simulations can guide the synthesis of more potent and selective drug candidates. researchgate.net

In the context of coumarin (B35378) derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. For instance, studies on coumarin-amino acid conjugates have utilized docking to investigate their potential as fungal integrin-like receptor antagonists. biointerfaceresearch.com These simulations revealed that the compounds primarily bind to a specific cavity on the receptor, with key interactions involving amino acid residues such as Pro243, Gly81, and Tyr71. biointerfaceresearch.com Similarly, docking studies of 4,7-dihydroxycoumarin (B595064) derivatives with epidermal growth factor receptors (EGFR) have highlighted the significance of conventional hydrogen bonds in the binding energy. academie-sciences.fr

For coumarin-thiazole hybrids designed as potential CDK2 inhibitors, docking simulations showed that the coumarin moiety maintains crucial hydrophobic interactions for proper fitting within the ATP binding site, while other parts of the molecule form hydrogen bonds. researchgate.net In another study, docking of coumarin derivatives into the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggested a dual binding site interaction mode for some compounds. nih.gov These examples underscore the power of molecular docking in rationalizing the biological activity of coumarin derivatives and guiding the design of new therapeutic agents. researchgate.netnih.gov

Table 1: Examples of Protein Targets and Interacting Residues for Coumarin Derivatives in Molecular Docking Studies

| Ligand Type | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Coumarin-amino acid conjugates | Fungal integrin-like receptor | Pro243, Gly81, Arg77, Met168, Leu58, Ile79, Cys83, Val170, Val214, His78, Tyr71, Phe212, Thr245, Ser74 | Hydrogen bonds | biointerfaceresearch.com |

| 4,7-Dihydroxycoumarin derivatives | Epidermal Growth Factor Receptor (EGFR) | Not specified | Conventional hydrogen bonds | academie-sciences.fr |

| Coumarin-thiazole congeners | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Hydrophobic interactions, Hydrogen bonds | researchgate.net |

| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | Not specified | Dual binding site interaction | nih.gov |

| 7-Hydroxy-4,8-disubstituted coumarins | TcAChE, BACE1 | Not specified | Not specified | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictionswisc.eduresearchgate.netebi.ac.uklibretexts.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic structure of molecules, and it has been widely applied to coumarin derivatives to understand their geometry, electronic properties, and reactivity. researchgate.net

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide optimized molecular geometries, including bond lengths and angles. researchgate.net These calculations have been used to study the electronic properties of coumarin derivatives, such as the distribution of electron density and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net The MEP is particularly useful as it helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

For example, in a study of 8-formyl-7-hydroxy-4-methylcoumarin, DFT calculations were used to determine the optimized geometry and vibrational frequencies. researchgate.net The calculated properties were then compared with experimental data from FT-IR, FT-Raman, and NMR spectroscopy, showing good agreement. researchgate.net Such studies provide a deeper understanding of the relationship between the molecular structure and the observed spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Stability and Reactivityebi.ac.uklibretexts.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial in determining the feasibility and stereochemistry of a chemical reaction. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com

In the context of coumarin derivatives, FMO analysis has been used to understand their electronic properties and predict their reactivity. For instance, DFT calculations can be employed to determine the HOMO and LUMO energies and their spatial distribution. researchgate.net This information can then be used to identify the regions of the molecule that are most likely to participate in electrophilic or nucleophilic reactions. The HOMO-LUMO gap can also be correlated with the biological activity of the compounds.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Acts as an electron donor (nucleophile). The energy of the HOMO is related to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Acts as an electron acceptor (electrophile). The energy of the LUMO is related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap indicates high reactivity, as less energy is required for electronic excitation. It is a measure of the molecule's excitability. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalizationebi.ac.uk

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, intuitive picture of chemical bonding within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized "natural" orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.org

NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net Hyperconjugation involves the interaction of filled bonding or lone pair orbitals with adjacent empty antibonding orbitals. These interactions lead to a stabilization of the molecule and can be quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessmentresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.govnih.gov

The development of a QSAR model involves several steps: (1) selecting a dataset of compounds with known biological activities, (2) calculating a set of molecular descriptors that quantify various aspects of the chemical structure, (3) using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that correlates the descriptors with the biological activity, and (4) validating the model to ensure its predictive power. nih.govmdpi.com

For coumarin derivatives, QSAR studies have been conducted to predict their anticancer and other biological activities. researchgate.netnih.gov In one study, a QSAR model was developed to investigate the structural requirements for the anticancer activity of novel coumarin amino acid derivatives against the MCF-7 breast cancer cell line. researchgate.net The model, which was based on chemical reactivity descriptors, was found to be statistically significant and possessed good predictive power. researchgate.net Such models can be valuable tools for the design and optimization of new coumarin-based therapeutic agents. researchgate.net

Table 3: Steps in Developing a QSAR Model

| Step | Description |

| 1. Data Set Selection | A diverse set of compounds with accurately measured biological activity (e.g., IC50, EC50) is chosen. |

| 2. Descriptor Calculation | A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound. |

| 3. Model Building | A statistical method (e.g., Multiple Linear Regression, Partial Least Squares, Artificial Neural Networks) is used to create a mathematical model that relates the descriptors to the biological activity. |

| 4. Model Validation | The model's predictive ability is assessed using internal and external validation techniques to ensure it is robust and not due to chance correlation. |

| 5. Prediction | The validated QSAR model is used to predict the biological activity of new, untested compounds. |

Future Research Trajectories and Potential Applications of 3 Amino 4,7 Dihydroxy 8 Methylcoumarin

Strategic Design and Synthesis of Next-Generation Analogues

The future development of 3-Amino-4,7-dihydroxy-8-methylcoumarin hinges on the ability to create a diverse library of related compounds. While specific synthetic protocols for this exact molecule are not extensively documented, established methods for coumarin (B35378) synthesis can be adapted. The synthesis of its structural backbone could likely be achieved through modifications of the Pechmann reaction, which involves the condensation of a phenol (B47542) (like 2-methyl-hydroquinone) with a β-ketoester, followed by specific functional group interconversions. slideshare.net For instance, the synthesis of the closely related 8-formyl-7-hydroxy-4-methylcoumarin has been reported via the Duff reaction from 7-hydroxy-4-methylcoumarin. researchgate.net This intermediate could then undergo nitration or another amine-directing reaction at the 3-position, followed by reduction and hydroxylation to yield the target compound.

Future synthetic strategies will focus on creating analogues with tailored properties. This involves:

Modification of the Amino Group: The amino group at the C-3 position is a prime site for derivatization. It can be acylated, alkylated, or used as a handle to link other pharmacophores, such as thiazole, triazole, or imidazole (B134444) rings. rsc.orgnih.gov This approach can create hybrid molecules with enhanced or entirely new biological activities.

Substitution on the Hydroxyl Groups: The hydroxyl groups at C-4 and C-7 can be selectively acylated or etherified. For example, enzymatic acylation using lipases has been shown to achieve high regioselectivity in dihydroxy-4-methylcoumarins, allowing for the synthesis of specific monoesters that are otherwise difficult to produce chemically. nih.gov

Alterations to the Methyl Group: The methyl group at C-8 can be modified to explore its impact on activity. For instance, it could be halogenated or extended into a longer alkyl or aryl chain.

These synthetic endeavors will expand the chemical space around the core structure, providing a rich library of compounds for biological screening.

Exploration of Novel Biological Activities and Mechanistic Pathways

The diverse pharmacological activities reported for coumarin derivatives suggest that 3-Amino-4,7-dihydroxy-8-methylcoumarin and its analogues are promising candidates for a wide range of therapeutic areas. nih.govmdpi.comijarbs.com Based on structurally similar compounds, several key biological activities warrant investigation.

Potential Therapeutic Activities:

Anticancer Activity: Coumarins are known to exhibit cytotoxic and cytostatic effects against various cancer cell lines. nih.gov The anticancer mechanisms often involve inducing apoptosis, targeting signaling pathways like PI3K/Akt/mTOR, and inhibiting enzymes crucial for tumor growth. frontiersin.org Research on 3-arylcoumarins has shown that compounds with 7,8-dihydroxy substitutions can have strong cytotoxic effects on liver cancer cells by inducing cell cycle arrest. nih.gov

Neuroprotective Effects: The closely related compound 7,8-dihydroxy-4-methylcoumarin (B1670369) (Dhmc) has demonstrated significant neuroprotective properties. nih.govselleckchem.com It protects against glutamate-induced toxicity by scavenging free radicals and regulating the expression of hippocalcin, a protein involved in buffering intracellular calcium. nih.gov This suggests the target compound could be a valuable lead for treating neurodegenerative disorders like Alzheimer's disease.

Anti-inflammatory Activity: Dhmc and its acetylated derivatives have been shown to possess anti-inflammatory properties by downregulating pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net The mechanism involves the inhibition of the NF-κB and MAPK signaling pathways. researchgate.net

Antioxidant Properties: The dihydroxy substitution pattern strongly suggests potential for radical scavenging activity. nih.govselleckchem.com Pulse radiolysis studies on 7,8-diacetoxy-4-methylcoumarin (B1216158) confirmed its antioxidant action, which is crucial for mitigating oxidative stress implicated in numerous diseases. ebi.ac.uk

Future research must focus on screening the synthesized analogues against a panel of disease models to identify lead compounds and elucidate their precise mechanisms of action through cellular and molecular assays.

Application of Multi-Targeting Approaches in Compound Development